molecular formula C9H11BrMgO B13425638 Magnesium;propan-2-yloxybenzene;bromide

Magnesium;propan-2-yloxybenzene;bromide

Cat. No.: B13425638
M. Wt: 239.39 g/mol
InChI Key: WSZORHYCHKIKPR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;propan-2-yloxybenzene;bromide is a chemical compound that combines magnesium, propan-2-yloxybenzene, and bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;propan-2-yloxybenzene;bromide typically involves the reaction of magnesium with propan-2-yloxybenzene and a bromide source. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl or aryl halide in the presence of an ether solvent to form a Grignard reagent. This reagent can then react with propan-2-yloxybenzene to form the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions under controlled conditions. The reaction is typically carried out in a solvent such as diethyl ether or tetrahydrofuran, and the temperature and pressure are carefully regulated to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;propan-2-yloxybenzene;bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: It can be reduced to form simpler compounds or elements.

    Substitution: The bromide ion can be substituted with other halides or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Magnesium;propan-2-yloxybenzene;bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in biochemical studies to investigate the role of magnesium in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of magnesium;propan-2-yloxybenzene;bromide involves its interaction with various molecular targets and pathways. In organic synthesis, the compound acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, magnesium ions play a crucial role in stabilizing structures and facilitating enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    Magnesium bromide (MgBr₂): A simple ionic compound used in various chemical reactions.

    Propan-2-yloxybenzene derivatives: Compounds with similar structures but different substituents on the benzene ring.

Uniqueness

Magnesium;propan-2-yloxybenzene;bromide is unique due to its combination of magnesium, propan-2-yloxybenzene, and bromide, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

magnesium;propan-2-yloxybenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZORHYCHKIKPR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=[C-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.